

Physical and chemical properties of 5-Fluorobenzo[c]isoxazole-3-carbonitrile

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Compound of Interest

Compound Name: 5-Fluorobenzo[c]isoxazole-3-carbonitrile

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An In-Depth Technical Guide to 5-Fluorobenzo[c]isoxazole-3-carbonitrile

Disclaimer: Direct experimental data for **5-Fluorobenzo[c]isoxazole-3-carbonitrile** is limited in publicly accessible literature. This guide has been compiled by extrapolating information from closely related analogs, primarily its isomer, 6-Fluorobenzo[c]isoxazole-3-carbonitrile, and the parent compound, Benzo[c]isoxazole-3-carbonitrile. The information presented herein should be considered predictive and requires experimental verification.

Introduction

5-Fluorobenzo[c]isoxazole-3-carbonitrile is a fluorinated heterocyclic compound belonging to the benzisoxazole class. The benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.^{[1][2]} The introduction of a fluorine atom and a nitrile group can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and modulate its biological activity.^[1] This technical guide provides a comprehensive overview of the predicted physical and chemical properties, a plausible synthetic route, and a general experimental workflow for **5-Fluorobenzo[c]isoxazole-3-carbonitrile**, aimed at researchers, scientists, and professionals in drug development.

Predicted Physical and Chemical Properties

Quantitative data for **5-Fluorobenzo[c]isoxazole-3-carbonitrile** is not readily available. The following tables summarize the known properties of its closest analogs to provide an estimation.

Table 1: General and Physical Properties of Benzo[c]isoxazole-3-carbonitrile Analogs

Property	Benzo[c]isoxazole-3-carbonitrile	6-Fluorobenzo[c]isoxazole-3-carbonitrile	5-Fluorobenzo[c]isoxazole-3-carbonitrile (Predicted)
CAS Number	90348-25-7[3]	23073-23-6[4]	Not available
Molecular Formula	C ₈ H ₄ N ₂ O	C ₈ H ₃ FN ₂ O	C ₈ H ₃ FN ₂ O
Molecular Weight	144.13 g/mol	162.12 g/mol	162.12 g/mol
Appearance	Solid (form not specified)	Solid (form not specified)	Predicted to be a solid
Melting Point	Data not available	Data not available	Predicted to be a crystalline solid with a defined melting point
Boiling Point	Data not available	Data not available	Data not available
Solubility	Data not available	Data not available	Predicted to be soluble in common organic solvents (e.g., DMSO, DMF, acetone)

Table 2: Predicted Spectroscopic Data for **5-Fluorobenzo[c]isoxazole-3-carbonitrile** based on Analog Analysis

Spectroscopic Technique	Predicted Data for 5-Fluorobenzo[c]isoxazole-3-carbonitrile
^1H NMR	Aromatic protons expected in the range of δ 7.0-8.5 ppm. The fluorine substitution at the 5-position will influence the chemical shifts and coupling constants of the adjacent protons.
^{13}C NMR	Aromatic carbons expected in the range of δ 110-160 ppm. The carbon attached to the fluorine will show a characteristic large coupling constant (^1JCF). The nitrile carbon will appear downfield.
^{19}F NMR	A single resonance is expected, with its chemical shift dependent on the solvent and electronic environment.
Infrared (IR)	Characteristic absorption bands are expected for the $\text{C}\equiv\text{N}$ stretch ($\sim 2230\text{ cm}^{-1}$), $\text{C}=\text{N}$ stretch ($\sim 1600\text{-}1650\text{ cm}^{-1}$), and C-F stretch ($\sim 1000\text{-}1300\text{ cm}^{-1}$).
Mass Spectrometry (MS)	The molecular ion peak $[\text{M}]^+$ is expected at m/z 162.02. Fragmentation patterns would likely involve the loss of CO, HCN, and cleavage of the isoxazole ring.

Experimental Protocols

A plausible synthetic route for **5-Fluorobenzo[c]isoxazole-3-carbonitrile** is the thermal or photochemical cyclization of an ortho-azidobenzonitrile precursor. This method is a common and effective way to form the benzo[c]isoxazole ring system.^[5]

Proposed Synthesis of 5-Fluorobenzo[c]isoxazole-3-carbonitrile

The synthesis can be envisioned as a two-step process starting from 2-amino-5-fluorobenzonitrile.

Step 1: Synthesis of 2-Azido-5-fluorobenzonitrile

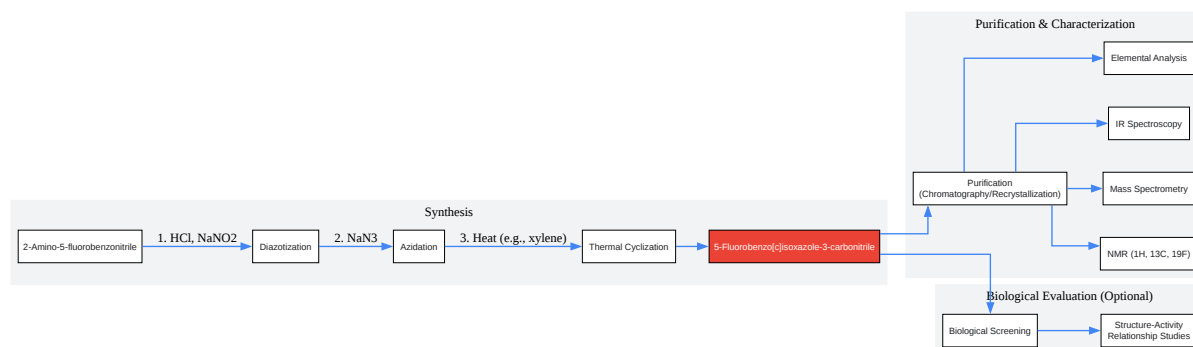
- **Diazotization:** Dissolve 2-amino-5-fluorobenzonitrile in an aqueous solution of a strong acid (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.
- **Azidation:** Add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.
- **Nucleophilic Substitution:** Slowly add a solution of sodium azide in water to the diazonium salt solution. Nitrogen gas will evolve. Allow the reaction to stir at low temperature for 1-2 hours and then warm to room temperature.
- **Work-up:** Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-azido-5-fluorobenzonitrile. Purification can be achieved by column chromatography on silica gel.

Step 2: Cyclization to **5-Fluorobenzo[c]isoxazole-3-carbonitrile**

- **Thermolysis:** Dissolve the 2-azido-5-fluorobenzonitrile in a high-boiling inert solvent (e.g., o-xylene or diphenyl ether).
- **Reaction:** Heat the solution to reflux to induce cyclization and extrusion of nitrogen gas. The reaction progress can be monitored by TLC.
- **Work-up:** After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield **5-Fluorobenzo[c]isoxazole-3-carbonitrile**.

Visualizations

Experimental Workflow for Synthesis and Characterization



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Caption: General workflow for the synthesis, purification, characterization, and potential biological evaluation of **5-Fluorobenzo[c]isoxazole-3-carbonitrile**.

Potential Biological Significance

The benzisoxazole moiety is present in a wide range of pharmaceuticals with diverse biological activities, including antipsychotic, anticonvulsant, anti-inflammatory, and anticancer properties. [1][6] The introduction of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.[1] Therefore, **5-Fluorobenzo[c]isoxazole-3-carbonitrile** represents a novel scaffold with potential for exploration in various drug discovery programs. Further research is warranted to elucidate its specific biological activities and potential therapeutic applications.

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References

- 1. Isoxazole | C₃H₃NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1820035-39-9|3-Aminobenzo[d]isoxazole-5-carbonitrile|BLD Pharm [bldpharm.com]
- 3. mdpi.org [mdpi.org]
- 4. 6-FLUOROBENZO[C]ISOXAZOLE-3-CARBONITRILE CAS # 23073-23-6 [tradingchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
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